7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core substituted with a 3,5-dimethylpyrazole group at the 7-position, a methyl group at the 5-position, and a trifluoromethyl (CF₃) group at the 2-position. Triazolopyrimidines are heterocyclic systems widely studied for their pharmacological versatility, including applications in anticancer, antimicrobial, and kinase-targeting therapies . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3,5-dimethylpyrazole moiety may contribute to target-specific interactions, such as hydrogen bonding or π-π stacking in biological systems .
Propriétés
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N6/c1-6-5-9(20-8(3)4-7(2)18-20)21-11(16-6)17-10(19-21)12(13,14)15/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPHAGSPGXTWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=NC(=NN23)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable triazolopyrimidine precursor in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological and chemical properties of triazolopyrimidines are highly dependent on substituent positions and functional groups. Key structural analogs include:
| Compound Name | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| Target Compound | 7-(3,5-dimethylpyrazol-1-yl), 5-methyl, 2-CF₃ | C₁₄H₁₃F₃N₇ | Combines CF₃ for stability and dimethylpyrazole for target binding. |
| 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | 7-hydrazinyl, 5-methyl | C₆H₈N₆ | Hydrazinyl group enables diverse chemical modifications; moderate molecular weight (164.17 g/mol). |
| 2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine | 7-pyridyl, 2-(4-fluorobenzyl) | C₁₇H₁₂FN₅ | Fluorinated benzyl and pyridyl groups enhance CNS permeability and kinase inhibition. |
| 2-(Difluoromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | 5,7-dimethyl, 2-CF₂H | C₈H₈F₂N₄ | Difluoromethyl group improves bioavailability; exhibits anticancer and antibacterial activity. |
| 6-(3,5-Dimethylpyrazol-1-yl)-2-[1-methyl-5-CF₃-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine | Multiple pyrazole and nitro groups | C₂₂H₁₇F₃N₈O₂ | High structural complexity with nitro group for redox activity; molecular weight 482.42 g/mol. |
Activité Biologique
The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article details its biological activity, including antibacterial properties, anticancer potential, and mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a pyrazole ring fused to a pyrimidine framework. The trifluoromethyl group enhances lipophilicity and may influence biological interactions.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. For instance:
- In vitro studies showed that certain derivatives can inhibit bacterial growth and biofilm formation in various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- The compound was tested against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) that indicates its potential as an antibacterial agent.
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyrimidines have been explored extensively:
- Cell line studies indicated that the compound can induce apoptosis in cancer cells by activating caspase pathways. This was observed in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- Mechanistic studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
The biological activity of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a selective inhibitor for various enzymes such as COX-2 and acetylcholinesterase .
- Quorum Sensing Inhibition : It disrupts bacterial communication systems (quorum sensing), which is crucial for biofilm formation and virulence .
Research Findings and Case Studies
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization or nucleophilic substitution reactions. A common route (adapted from and ) uses:
- Reagents : Hydrazine derivatives, pyrimidine precursors, K₂CO₃ as a base, and DMF as a solvent.
- Procedure : Mixing 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide with 3,5-dimethylpyrazole in DMF, followed by slow addition of trifluoromethylating agents (e.g., CF₃Cl). Stir at room temperature for 12–24 hours.
- Key Variables :
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and confirms pyrazole/triazole ring connectivity .
- IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 368.12) .
- X-ray Crystallography : Resolves crystal packing and confirms regioselectivity in substitution reactions (e.g., planar triazolopyrimidine core) .
Advanced: How can regioselectivity challenges in nucleophilic substitution reactions be addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric Control : Bulkier substituents (e.g., 3,5-dimethylpyrazole) direct reactions to less hindered positions .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) activate specific sites for nucleophilic attack .
- Solvent Optimization : Non-polar solvents (e.g., toluene) favor kinetic control, while polar solvents (DMF) stabilize transition states .
- Catalytic Additives : Use of crown ethers or phase-transfer catalysts enhances selectivity in biphasic systems .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from structural analogs or assay conditions. Strategies include:
- Structural Comparison : Compare substituent effects (e.g., CF₃ vs. Cl) on activity using and . For example, trifluoromethyl groups enhance lipophilicity and target binding .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variables .
- Computational Modeling : Perform docking studies to predict binding modes and validate with mutagenesis data (e.g., kinase inhibition assays) .
Basic: What are the common chemical modifications to enhance solubility or stability?
Methodological Answer:
- Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) via oxidation or reduction (e.g., H₂O₂ oxidation of hydrazinyl groups) .
- Co-crystallization : Co-formulate with cyclodextrins to stabilize the triazolopyrimidine core .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with bioavailability .
- MD Simulations : Predict metabolic stability by simulating CYP450 interactions (e.g., CF₃ groups reduce oxidative metabolism) .
- ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) based on trifluoromethyl substitution .
Advanced: What experimental designs are optimal for studying reaction mechanisms (e.g., cyclization steps)?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
